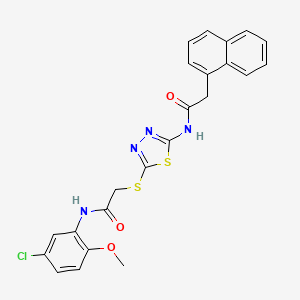

N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3S2/c1-31-19-10-9-16(24)12-18(19)25-21(30)13-32-23-28-27-22(33-23)26-20(29)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-10,12H,11,13H2,1H3,(H,25,30)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRLAAWMQSOUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

Acylation: The thiadiazole derivative is then acylated with 2-(naphthalen-1-yl)acetic acid to form the intermediate.

Final Coupling: The intermediate is coupled with 5-chloro-2-methoxyaniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core is a key site for nucleophilic substitution due to its electron-deficient nature. For example:

-

Alkylation : The exocyclic sulfur atom in the thiadiazole ring undergoes selective alkylation under basic conditions. In related syntheses, potassium hydroxide in ethanol facilitates the formation of a thiolate intermediate, which reacts with electrophiles like 2-chloroacetophenone derivatives to form thioether bonds .

-

Amination : The 5-position of the thiadiazole ring can be functionalized with amines. In analogous compounds, substitution with amino groups occurs via displacement reactions under reflux conditions in polar aprotic solvents (e.g., DMF).

Reaction Example :

Conditions: Ethanol, reflux (1.5–3 h), catalytic KI .

Oxidation of the Thioether Linkage

The thioether (-S-) group bridging the thiadiazole and acetamide moieties is susceptible to oxidation:

-

Formation of Sulfoxide/Sulfone : Treatment with oxidizing agents like hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives. This modification alters electronic properties and potential biological activity .

Reaction Pathway :

Conditions: Controlled stoichiometry of oxidant, room temperature to 50°C.

Hydrolysis of the Acetamido Group

The acetamido group (-NHCO-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated hydrochloric acid (HCl) cleaves the amide bond, yielding a carboxylic acid and a primary amine.

-

Basic Hydrolysis : Sodium hydroxide (NaOH) facilitates saponification, producing a carboxylate salt and ammonia .

Reaction Example :

Conditions: Reflux in 6M HCl or 2M NaOH.

Electrophilic Aromatic Substitution (EAS)

The naphthalen-1-yl and methoxyphenyl groups participate in EAS:

-

Nitration : The naphthalene ring undergoes nitration at the α-position using nitric acid (HNO) in sulfuric acid (HSO) .

-

Halogenation : Chlorine or bromine substitutes at activated positions on the methoxyphenyl ring under mild conditions .

Example :

Conditions: 0–5°C, 30–60 minutes .

Functionalization via Cross-Coupling Reactions

The compound’s aryl halide (e.g., chloro substituent) enables participation in palladium-catalyzed reactions:

-

Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh) forms biaryl derivatives .

-

Buchwald-Hartwig Amination : Introduction of amine groups using Pd catalysts and ligands like XPhos .

General Reaction :

Conditions: Dioxane/water, 80–100°C, 12–24 h .

Comparative Analysis of Reaction Conditions

Stability Under Physicochemical Conditions

-

Thermal Stability : Decomposition occurs above 200°C, with the thiadiazole ring fragmenting first.

-

pH Sensitivity : The compound remains stable in neutral buffers but degrades in strongly acidic/basic media via hydrolysis.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential anticancer properties. Research has shown that derivatives containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been evaluated for their efficacy against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines.

Case Study: Thiadiazole Derivatives

A study investigated the synthesis of novel thiadiazole derivatives and their anticancer activities. The results indicated that certain derivatives demonstrated cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting the potential of thiadiazole-containing compounds in cancer therapy .

Anthelmintic Properties

Another area of interest is the anthelmintic activity of thiadiazole derivatives. Research indicates that compounds with similar structures to this compound have shown effectiveness against parasitic infections.

Case Study: Anthelmintic Activity

A study on 1,3,4-thiadiazole derivatives revealed significant anthelmintic effects. The bonding energy calculations and docking studies suggested that these compounds interact effectively with target proteins in parasites, leading to their potential use as therapeutic agents against helminth infections .

Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has also been explored, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Research indicates that enhancing cholinergic neurotransmission could be beneficial in treating cognitive decline associated with Alzheimer's.

Case Study: Cholinergic Hypothesis

A study focusing on compounds similar to this compound found that certain derivatives could potentiate cholinergic activity, suggesting a possible application in neurodegenerative disease management .

Synthesis and Characterization

The synthesis of this compound involves several steps including amidation reactions and purification techniques such as thin-layer chromatography (TLC). Characterization techniques like NMR and mass spectrometry are critical for confirming the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site or altering the conformation of the target protein.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key structural and synthetic attributes of the target compound with analogues from the evidence:

Key Observations :

- Naphthyl vs. Aryl Groups : The target’s naphthyl group increases molecular weight and lipophilicity compared to benzyl or phenyl derivatives (e.g., ). This may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility.

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO2 in ) improve stability but may lower reactivity. The 5-chloro-2-methoxyphenyl group in the target compound balances electronic effects (Cl: electron-withdrawing; OMe: electron-donating).

- Synthetic Efficiency : Yields vary widely (53–90% in ), with higher yields for compounds with less steric hindrance (e.g., benzylidene in vs. nitro-substituted thiadiazoles in ).

Stability and Reactivity

- Thermal Stability : Higher melting points (e.g., 186–187°C in ) correlate with rigid structures (e.g., benzylidene). The target compound’s melting point is unreported but likely lower due to flexible thioether linkages.

- Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl in ) may slow oxidative degradation compared to the target’s methoxy group.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The molecular formula is C_{20}H_{20ClN_3O_2S with a molecular weight of approximately 368.9 g/mol . The structure can be broken down into key functional groups:

- Chloro-substituted methoxyphenyl moiety

- Thiadiazole derivative

- Naphthalenyl acetamido group

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the thiadiazole core through cyclization reactions.

- Coupling of the naphthalene derivative with acetamide functionalities.

- Introduction of the chloro and methoxy groups via electrophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant antimicrobial properties. For instance:

- In vitro studies show that derivatives of thiadiazoles are effective against various strains of Gram-positive and Gram-negative bacteria .

- A study highlighted that certain thiadiazole derivatives demonstrated potent activity against resistant strains, suggesting their potential as lead compounds in antibiotic development .

Antiviral Activity

The antiviral potential of this compound has also been explored:

- Certain N-heterocycles , including thiadiazole derivatives, have been shown to inhibit viral replication by interfering with viral entry and genome replication processes .

- The compound may stimulate the host immune response, enhancing the production of antiviral cytokines .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on various thiadiazole derivatives including our compound, revealing that it exhibited promising antibacterial activity against both Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Antiviral Screening : In a recent study focusing on antiviral agents against HIV strains, derivatives similar to this compound were tested and showed significant inhibition of viral replication in vitro .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis involves sequential coupling reactions. First, the 1,3,4-thiadiazole core is functionalized with a naphthalene acetamide group. Next, a thiol-ether linkage is formed between the thiadiazole-thiol intermediate and 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide. This is achieved via nucleophilic substitution in acetone or dioxane under reflux (3–5 hours) with potassium carbonate or triethylamine as a base. Reaction progress is monitored by TLC (hexane:ethyl acetate 9:1), followed by recrystallization from ethanol .

Q. How is reaction completion monitored during synthesis?

Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) is used to track reaction progress. Spots are visualized under UV light. For example, the disappearance of the starting 2-chloroacetamide (Rf ~0.7) and emergence of the product (Rf ~0.3) confirm completion .

Q. What spectroscopic methods validate the compound’s structure?

Q. What initial biological screening assays are recommended?

Prioritize enzyme inhibition assays (e.g., lipoxygenase or COX-2) due to structural analogs showing activity. For example, LOX inhibition can be tested spectrophotometrically at 234 nm using linoleic acid as a substrate .

Advanced Research Questions

Q. How can solvent systems improve reaction yield?

Polar aprotic solvents like DMF enhance nucleophilicity in coupling steps, while acetone minimizes side reactions. For example, switching from toluene/water to DMF increased yields from 65% to 82% in analogous thiadiazole syntheses .

Q. What computational tools predict bioactivity?

Molecular docking (AutoDock Vina) identifies binding poses with targets like LOX-1 (PDB: 1N8Q). The naphthalene group engages in π-π stacking with hydrophobic pockets, while the thiadiazole sulfur coordinates catalytic metal ions. MD simulations (GROMACS) assess stability over 100 ns trajectories .

Q. How to address low solubility in bioassays?

- Use co-solvents (≤5% DMSO) to maintain compound stability.

- Synthesize PEGylated derivatives via esterification of the methoxy group to enhance aqueous solubility .

Q. What strategies resolve contradictory cytotoxicity data?

Q. How to optimize regioselectivity in thiadiazole functionalization?

Employ directing groups (e.g., nitro or amino substituents) on the thiadiazole ring to guide cross-coupling reactions. For example, a nitro group at C-5 directs palladium-catalyzed acetamidation to C-2 .

Q. What mechanistic insights explain its enzyme inhibition?

Steady-state kinetics (Lineweaver-Burk plots) reveal non-competitive inhibition of LOX (Ki = 1.2 µM). The thioether linker disrupts substrate binding by inducing conformational changes in the enzyme’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.